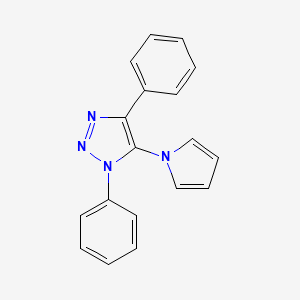

![molecular formula C10H9N3S B6432217 2-{[(pyridin-4-yl)methyl]sulfanyl}pyrimidine CAS No. 88594-65-4](/img/structure/B6432217.png)

2-{[(pyridin-4-yl)methyl]sulfanyl}pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-{[(Pyridin-4-yl)methyl]sulfanyl}pyrimidine, also known as 2-MSP, is a sulfur-containing heterocyclic compound that is used in a wide range of scientific research applications. It is a versatile compound that can be used as a starting material for synthesizing other compounds, as well as for studying the structure and function of various biological systems.

Wissenschaftliche Forschungsanwendungen

2-{[(pyridin-4-yl)methyl]sulfanyl}pyrimidine has been used in a variety of scientific research applications. It has been studied as a potential anti-cancer agent, as it has been found to inhibit the growth of some cancer cells. It has also been studied as a potential drug for the treatment of Alzheimer’s disease, as it has been found to reduce the activity of the enzyme acetylcholinesterase. It has also been studied as a potential anti-inflammatory agent, as it has been found to reduce the production of pro-inflammatory cytokines. Additionally, it has been studied as a potential anti-bacterial agent, as it has been found to inhibit the growth of some bacteria.

Wirkmechanismus

Target of Action

The primary targets of 2-{[(pyridin-4-yl)methyl]sulfanyl}pyrimidine are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play crucial roles in the body’s inflammatory response, which is a protective reaction to injury or infection.

Mode of Action

This compound interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the inflammatory response, which can help to alleviate symptoms associated with inflammation.

Biochemical Pathways

The compound affects the biochemical pathways associated with inflammation. By inhibiting the expression and activities of key inflammatory mediators, it disrupts the normal progression of these pathways, leading to a reduction in inflammation .

Pharmacokinetics

The compound’s sulfur-containing structure may influence its oxidative processes in the organism

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a reduction in inflammation. By inhibiting key inflammatory mediators, the compound can decrease the inflammatory response at the molecular and cellular levels .

Vorteile Und Einschränkungen Für Laborexperimente

2-{[(pyridin-4-yl)methyl]sulfanyl}pyrimidine has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize in the laboratory. Additionally, it is a relatively stable compound, and it is not prone to degradation. However, it is important to note that this compound is a relatively toxic compound, and it should be handled with care in the laboratory.

Zukünftige Richtungen

There are a number of potential future directions for the use of 2-{[(pyridin-4-yl)methyl]sulfanyl}pyrimidine in scientific research. It could be used to further study its mechanism of action, and to develop more effective drugs and therapies based on its structure and activity. Additionally, it could be studied further as an anti-cancer, anti-inflammatory, and anti-bacterial agent. Finally, it could be used to develop new compounds with similar structures and activities.

Synthesemethoden

2-{[(pyridin-4-yl)methyl]sulfanyl}pyrimidine can be synthesized through a variety of methods. The most common method is the reaction of pyridine and methylthioacetic acid, which produces this compound and acetic acid as the byproduct. Other methods of synthesis include the reaction of pyridine and thiourea, the reaction of pyridine and thiocyanic acid, and the reaction of pyridine and cyanuric chloride.

Biochemische Analyse

Biochemical Properties

The biochemical properties of Pyrimidine, 2-[(4-pyridinylmethyl)thio]-, have been investigated against various metabolic enzymes such as carbonic anhydrase isoenzymes I and II (hCA I and II), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α‐glycosidase, and aldose reductase (AR) enzymes . The compound has shown effective inhibition abilities toward these metabolic enzymes .

Cellular Effects

They can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Pyrimidine, 2-[(4-pyridinylmethyl)thio]-, involves binding interactions with biomolecules and potential enzyme inhibition or activation . The compound has shown to exhibit Ki values in the range of 39.16 ± 7.70 to 144.62± 26.98nM against hCA I, and 18.21 ± 3.66 to 136.35 ± 21.48nM against hCA II .

Metabolic Pathways

Pyrimidine, 2-[(4-pyridinylmethyl)thio]-, is likely to be involved in various metabolic pathways due to its interactions with metabolic enzymes

Eigenschaften

IUPAC Name |

2-(pyridin-4-ylmethylsulfanyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFIXZNLHHUGAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90530583 |

Source

|

| Record name | 2-{[(Pyridin-4-yl)methyl]sulfanyl}pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90530583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88594-65-4 |

Source

|

| Record name | 2-{[(Pyridin-4-yl)methyl]sulfanyl}pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90530583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methoxyphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B6432136.png)

![8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B6432141.png)

![N-[1-(4-ethoxybenzoyl)azetidin-3-yl]pyrazin-2-amine](/img/structure/B6432157.png)

![3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B6432158.png)

![N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B6432171.png)

![N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B6432175.png)

![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B6432178.png)

![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}naphthalene-1-carboxamide](/img/structure/B6432183.png)

![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B6432191.png)

![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B6432193.png)

![3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}urea](/img/structure/B6432205.png)

![4-{6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6432236.png)

![2-methyl-3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B6432242.png)